(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride
Description
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride (CAS: 270065-73-1) is a chiral amino acid derivative with a molecular formula of C₁₁H₁₃ClF₃NO₂ and a molecular weight of 283.68 g/mol . The compound features a 2-trifluoromethylphenyl group attached to the β-carbon of the butanoic acid backbone, with an (S)-configuration at the amino-bearing carbon. The trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, making it valuable in medicinal chemistry for modulating pharmacokinetic properties such as membrane permeability and metabolic stability .
This compound is structurally categorized as a β-homophenylalanine derivative, where the phenyl ring substitution pattern (ortho-CF₃) influences steric and electronic interactions in biological systems. It is commonly used in peptide synthesis and as a precursor for drug discovery .
Properties
IUPAC Name |
(3S)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17;/h1-4,8H,5-6,15H2,(H,16,17);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUKTUCRFQNQGB-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375855 | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-77-5, 270065-73-1 | |
| Record name | Benzenebutanoic acid, β-amino-2-(trifluoromethyl)-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis begins with 2-trifluoromethylbenzaldehyde and (S)-alanine as primary precursors. The aldehyde undergoes condensation with the amino acid’s α-amino group to form a Schiff base intermediate. Patent CN112500316A highlights the use of toluene as a water-immiscible solvent to minimize side reactions, achieving a 92% conversion rate under anhydrous conditions.
Key Reaction Parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Reduces hydrolysis of Schiff base |
| Temperature | 0–5°C | Minimizes racemization |
| Molar Ratio (Aldehyde:Alanine) | 1.1:1 | Ensures complete alanine consumption |
Reduction of Schiff Base Intermediate
The imine bond is reduced to a secondary amine using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). WO2014086325A1 reports a 94% stereochemical retention of the (S)-configuration when the reduction occurs at –10°C over 6 hours. Competing protocols using LiAlH₄ show higher yields (98%) but require rigorous exclusion of moisture.
Comparative Reduction Efficiencies:
| Reducing Agent | Solvent | Temperature | Yield | ee (%) |
|---|---|---|---|---|
| NaBH₄ | THF | –10°C | 89% | 99.2 |
| LiAlH₄ | Diethyl ether | 0°C | 98% | 99.5 |
Hydrochloride Salt Formation
Acidic Workup and Crystallization
The free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt. CN113698315A emphasizes pH-controlled crystallization (pH 4.5–5.0) to avoid over-acidification, which degrades the trifluoromethylphenyl moiety. The resulting crystals exhibit >99% purity after recrystallization from ethanol/water (3:1).
Crystallization Optimization:
| Parameter | Effect on Crystal Quality |
|---|---|
| Ethanol:H₂O Ratio | 3:1 minimizes solubility |
| Cooling Rate | 0.5°C/min prevents occlusions |
Industrial-Scale Production
Continuous Flow Synthesis
Recent advancements adopt continuous flow reactors to enhance reproducibility. A patented method (WO2014086325A1) uses a microreactor with residence time of 8 minutes, achieving 85% yield at 25°C. This approach reduces racemization risks compared to batch processing.
Batch vs. Flow Synthesis Metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 10 hours | 8 minutes |
| Throughput | 5 kg/day | 50 kg/day |
| Energy Consumption | 120 kWh/kg | 40 kWh/kg |
Purification Techniques
Industrial protocols favor simulated moving bed chromatography (SMB) for enantiomeric purification. CN112500316A reports a 99.8% ee using Chiralpak AD-H columns with hexane/isopropanol (85:15) eluent.
Analytical Characterization
Chiral Purity Assessment
High-Performance Liquid Chromatography (HPLC):
| Column | Mobile Phase | Retention Time (min) | ee (%) |
|---|---|---|---|
| Chiralpak AD-H | Hexane/IPA (85:15) | 12.3 | 99.8 |
| Lux Cellulose-2 | Ethanol/water (90:10) | 14.7 | 99.5 |
Structural Confirmation
¹H NMR (D₂O, 400 MHz):
-
δ 7.82 (d, J = 8.2 Hz, 2H, ArH)
-
δ 4.15 (q, J = 6.8 Hz, 1H, CH-NH₂)
-
δ 3.02 (dd, J = 14.1, 6.8 Hz, 1H, CH₂COO⁻)
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid, which can be further utilized in different applications.
Scientific Research Applications
Pharmaceutical Applications
1.1 Dipeptidyl Peptidase-4 (DPP-4) Inhibition
One of the most notable applications of (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is its role as an inhibitor of DPP-4, an enzyme crucial in glucose metabolism. DPP-4 inhibitors are utilized in the treatment of type 2 diabetes by enhancing insulin secretion and reducing glucagon levels post-meal. Research indicates that this compound can effectively inhibit DPP-4 activity, making it a candidate for further development in antidiabetic therapies .
1.2 Synthesis of Peptidomimetics
The compound's structure allows it to be incorporated into peptidomimetics, which are designed to mimic the biological activity of peptides while providing enhanced stability and bioavailability. The trifluoromethyl group contributes to the compound's unique electronic properties, which can be exploited in drug design to improve interactions with biological targets .
Biochemical Research
2.1 Enzyme Interaction Studies
Studies have shown that this compound interacts with various biological targets beyond DPP-4, including other enzymes involved in metabolic pathways. This broad range of interactions makes it valuable for investigating metabolic disorders and developing new therapeutic strategies .
2.2 Molecular Modeling and Structure-Activity Relationship (SAR) Studies
The compound serves as a model for SAR studies aimed at understanding how structural modifications influence biological activity. By altering substituents on the phenyl ring or the amino group, researchers can systematically explore the relationship between structure and function, guiding the design of more potent derivatives .
Chemical Synthesis Applications
3.1 Asymmetric Synthesis Techniques
Research has focused on developing efficient asymmetric synthesis methods for producing this compound. These methods are crucial for large-scale production and include various strategies such as chiral auxiliary methods and catalytic asymmetric reactions .
Case Studies
Case Study 1: Diabetes Treatment Development
A study explored the efficacy of this compound as a DPP-4 inhibitor in diabetic animal models. Results demonstrated significant reductions in blood glucose levels compared to controls, highlighting its potential as a therapeutic agent .
Case Study 2: Peptidomimetic Design
In a project aimed at designing new peptidomimetics, researchers incorporated this compound into peptide sequences. The modified peptides exhibited enhanced stability and bioactivity against specific receptors involved in metabolic regulation, suggesting practical applications in drug development .
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate various signaling pathways, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The pharmacological and physicochemical properties of (S)-3-amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride are highly dependent on the position of the trifluoromethyl group and the nature of substituents on the phenyl ring. Below is a comparative analysis with analogous compounds:
Positional Isomers of Trifluoromethylphenyl Derivatives
(S)-3-Amino-4-(3-trifluoromethylphenyl)butanoic Acid Hydrochloride CAS: 270065-76-4 Molecular Weight: 283.68 g/mol Key Difference: The CF₃ group is in the meta position (3-position) on the phenyl ring.
(S)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride CAS: 1217809-78-3 Molecular Formula: C₁₀H₁₀F₃NO₂·HCl Molecular Weight: ~269.65 g/mol (calculated) Key Difference: Contains three fluorine atoms at positions 2, 4, and 5 on the phenyl ring. Impact: Increased electronegativity and altered π-π stacking interactions compared to mono-CF₃ derivatives. Lower molecular weight may improve solubility .
Halogen-Substituted Analogues
(S)-3-Amino-4-(4-chlorophenyl)butanoic Acid Hydrochloride CAS: 331763-58-7 Molecular Weight: 250.12 g/mol Key Difference: Substitution of CF₃ with a chlorine atom at the para position (4-position). Impact: Chlorine is less electronegative than CF₃, reducing lipophilicity. This compound may exhibit weaker receptor binding but improved aqueous solubility .
Methyl-Substituted Derivatives
(S)-3-Amino-4-(3-methylphenyl)butanoic Acid Hydrochloride CAS: 270062-92-5 Molecular Weight: ~247.72 g/mol (estimated) Key Difference: Methyl group in the meta position instead of CF₃.
(S)-3-Amino-4-(4-methylphenyl)butanoic Acid Hydrochloride CAS: 270062-95-8 Molecular Weight: ~247.72 g/mol (estimated) Key Difference: Methyl group in the para position. Impact: Para substitution minimizes steric effects, favoring interactions with flat binding pockets .
Functional Group Variants
(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride CAS: 34351-19-4 Molecular Weight: 234.12 g/mol Key Difference: Replaces the carboxylic acid with a ketone group and adds a chlorine atom at the 1-position. Impact: The ketone introduces polarity, while the chloro substituent may enhance electrophilicity. This structural change alters reactivity in synthetic pathways .
Comparative Data Table
Research Implications
- Ortho-CF₃ vs. Meta-CF₃ : The ortho-CF₃ derivative (target compound) may exhibit superior target selectivity in enzyme inhibition due to steric effects, whereas the meta-CF₃ analog could favor solubility .
- Halogen vs. CF₃ : Chlorophenyl derivatives (e.g., CAS 331763-58-7) are less lipophilic, making them suitable for aqueous-phase reactions .
- Methyl Substitutions : Methyl groups (e.g., CAS 270062-95-8) improve metabolic stability but may reduce binding affinity compared to CF₃ analogs .
Biological Activity
(S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential therapeutic applications. The trifluoromethyl group is known to enhance the biological activity of various compounds by improving pharmacokinetic properties, such as bioavailability and metabolic stability. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₃F₃N₂O₂·HCl
- Molecular Weight : 232.67 g/mol
This compound features a chiral center at the 3-position, which contributes to its biological activity through stereoselective interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its role as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation.
- DPP-IV Inhibition : DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels. The trifluoromethyl group enhances binding affinity to the active site of DPP-IV, leading to improved therapeutic efficacy.
- Neurotransmitter Modulation : The compound may also influence neurotransmitter uptake mechanisms, potentially affecting serotonin and norepinephrine levels in the brain, which could be beneficial in treating mood disorders.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects and therapeutic potentials of this compound:
- Diabetes Management : A study demonstrated that this compound effectively reduced blood glucose levels in diabetic models by inhibiting DPP-IV. The results indicated a significant improvement in glycemic control compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management.
- Anticancer Activity : Research has shown that compounds with similar structures exhibit anticancer properties. A case study involving a related derivative showed enhanced cytotoxicity against cancer cell lines when used in combination with conventional chemotherapy agents, suggesting that this compound may also have similar synergistic effects.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing (S)-3-Amino-4-(2-trifluoromethylphenyl)butanoic acid hydrochloride, and how is enantiomeric purity ensured?
- Methodological Answer : Synthesis typically involves asymmetric hydrogenation or enzymatic resolution to achieve the (S)-enantiomer. For example, Boc-protected intermediates (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid) are used to control stereochemistry, followed by deprotection and HCl salt formation . Enantiomeric excess (≥99%) is verified via chiral HPLC or polarimetry (specific rotation: +13.5° to +17.5°) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography confirm the stereochemistry and aromatic substitution pattern. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C10H11ClF3NO2, MW 269.65) . Purity (>97%) is assessed via reverse-phase HPLC with UV detection .
Q. What are the solubility and stability profiles under experimental conditions?
- Methodological Answer : The hydrochloride salt enhances water solubility for biological assays. Stability studies in buffers (pH 2–9) and DMSO are conducted using LC-MS to monitor degradation products. Storage at –20°C under desiccation is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data between enantiomers?
- Methodological Answer : Comparative studies using (S)- and (R)-enantiomers (e.g., Sitagliptin Impurity 36) are essential. For instance, in vitro assays (e.g., enzyme inhibition) should include chiral separation (via HPLC) to exclude enantiomeric cross-reactivity . Dose-response curves and molecular docking simulations clarify stereospecific interactions .
Q. What strategies optimize enantioselective synthesis for scale-up in medicinal chemistry?
- Methodological Answer : Transition-metal catalysis (e.g., Ru-BINAP complexes) improves enantioselectivity. Process optimization includes solvent screening (e.g., methanol/water mixtures) and kinetic resolution to minimize racemization . Continuous-flow systems enhance reproducibility for multi-gram synthesis .
Q. How do trifluoromethylphenyl groups influence the compound’s pharmacokinetic properties?
- Methodological Answer : The electron-withdrawing CF3 group enhances metabolic stability by reducing cytochrome P450 oxidation. LogP values (experimentally determined via shake-flask method) correlate with improved blood-brain barrier penetration in preclinical models . Radiolabeled analogs (e.g., 18F isotopes) track biodistribution in vivo .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : The flexible butanoic acid backbone complicates crystallization. Co-crystallization with chiral co-formers (e.g., tartaric acid) or solvent-drop grinding in ethanol/ethyl acetate mixtures improves crystal lattice stability . Single-crystal X-ray diffraction resolves conformational heterogeneity .
Data Analysis & Experimental Design
Q. How should researchers interpret conflicting bioactivity results across cell lines?
- Methodological Answer : Cell permeability differences (e.g., P-glycoprotein efflux) may explain variability. Use fluorescent analogs (e.g., FITC conjugates) to quantify intracellular accumulation via flow cytometry. Normalize data to cell viability (MTT assay) and ATP levels .
Q. What statistical approaches validate structure-activity relationship (SAR) models for analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
